Regioisomeric Differentiation: 4-Carboxylate vs. 3-Carboxylate Position Confers Unique Synthetic Utility Distinct from the Riociguat Intermediate
The target compound is the 4-carboxylate regioisomer, whereas the 3-carboxylate regioisomer (CAS 256504-39-9) is a well-established advanced intermediate for the soluble guanylate cyclase (sGC) stimulator riociguat [1]. Screening cascades or synthetic routes optimized for the 3-carboxylate scaffold will not generate equivalent results with the 4-carboxylate isomer due to altered vector geometry and hydrogen-bond acceptor/donor topology around the pyrazole core.
| Evidence Dimension | Regioisomeric substitution position on pyrazole ring |
|---|---|
| Target Compound Data | Ethyl ester at pyrazole C4 position (4-carboxylate) |
| Comparator Or Baseline | Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate (CAS 256504-39-9); ethyl ester at pyrazole C3 position |
| Quantified Difference | Structural; no quantitative biological data available for direct comparison |
| Conditions | Synthetic route and biological target context (sGC stimulation pathway for riociguat) |
Why This Matters
For procurement decisions, selecting the correct regioisomer is essential to preserve synthetic route fidelity and avoid spurious biological results when the compound is used as a building block in medicinal chemistry programs.
- [1] SynInnova Laboratories Inc. Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate as an advanced key intermediate in riociguat preparation. Available at: https://www.syninnova.com (accessed 2026-05-07). View Source
